molecular formula C22H16F3N3OS2 B2665194 2-(naphthalen-1-yl)-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 392301-68-7

2-(naphthalen-1-yl)-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B2665194
CAS No.: 392301-68-7
M. Wt: 459.51
InChI Key: DBSGCPBSEOJYCP-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yl)-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a heterocyclic compound featuring:

  • A naphthalen-1-yl group linked to an acetamide backbone.
  • A 1,3,4-thiadiazole core substituted at position 5 with a sulfanyl group connected to a 4-(trifluoromethyl)benzyl moiety.

Properties

IUPAC Name

2-naphthalen-1-yl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F3N3OS2/c23-22(24,25)17-10-8-14(9-11-17)13-30-21-28-27-20(31-21)26-19(29)12-16-6-3-5-15-4-1-2-7-18(15)16/h1-11H,12-13H2,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSGCPBSEOJYCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NN=C(S3)SCC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide involves multiple steps, including the formation of the naphthalene ring, the introduction of the trifluoromethyl group, and the construction of the thiadiazole ring. One common method involves the following steps:

    Formation of the Naphthalene Ring: The naphthalene ring can be synthesized through a series of cyclization reactions involving aromatic compounds.

    Introduction of the Trifluoromethyl Group: This step typically involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Construction of the Thiadiazole Ring: The thiadiazole ring can be formed through cyclization reactions involving thiosemicarbazides and appropriate electrophiles.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-1-yl)-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce naphthalenes with reduced functional groups.

Scientific Research Applications

2-(naphthalen-1-yl)-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yl)-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Moieties

Key analogs differ in the substituents on the acetamide’s aromatic group and the benzyl-sulfanyl moiety:

Compound Name Aromatic Group (R1) Benzyl-Sulfanyl Substituent (R2) Molecular Formula Key Features Reference
Target Compound Naphthalen-1-yl 4-(Trifluoromethyl)phenyl C₂₃H₁₈F₃N₃OS₂ High lipophilicity; trifluoromethyl enhances metabolic stability -
2-(4-Chlorophenoxy)-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide 4-Chlorophenoxy 4-(Trifluoromethyl)phenyl C₁₉H₁₄ClF₃N₃O₂S₂ Chlorine increases electron-withdrawing effects; reduced hydrophobicity
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-[(5-{[(4-methoxyphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide 2-Chloro-5-(trifluoromethyl)phenyl 4-Methoxyphenyl C₂₀H₁₅ClF₃N₃O₂S₃ Methoxy group improves solubility; dual sulfanyl-thiadiazole linkage
N-(3,4-Dichlorophenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide 3,4-Dichlorophenyl 4-Methoxybenzyl C₁₈H₁₅Cl₂N₃O₂S₃ Dichloro substitution enhances halogen bonding; methoxy aids solubility

Key Observations :

  • Trifluoromethyl (CF₃) : The target compound’s CF₃ group increases electron-withdrawing effects and metabolic resistance compared to chloro or methoxy substituents .
  • Naphthalene vs. Phenyl : The naphthalen-1-yl group in the target compound enhances π-π stacking interactions in biological systems but may reduce aqueous solubility compared to smaller aryl groups .

Heterocyclic Core Modifications

Variations in the central heterocycle influence electronic and steric properties:

Compound Name Heterocycle Additional Functional Groups Biological Implications Reference
Target Compound 1,3,4-Thiadiazole None Thiadiazole’s sulfur atoms facilitate H-bonding -
2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide 1,3,4-Thiadiazole Dual sulfanyl groups Increased thiol-mediated redox activity
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide 4,5-Dihydrothiadiazole Acetyl group Reduced aromaticity; potential for kinase inhibition

Key Observations :

  • Thiadiazole vs. Dihydrothiadiazole : The fully aromatic thiadiazole in the target compound offers greater planarity for target binding compared to saturated analogs .
  • Dual Sulfanyl Groups : Compounds with two sulfanyl linkages (e.g., ) exhibit higher reactivity but may face stability issues in vivo.

Pharmacological Potential of Analogous Compounds

  • Antimicrobial Activity : Compounds with chloro/methoxy substituents (e.g., ) show moderate activity against E. coli and S. aureus.
  • Cytotoxicity : Naphthalene-containing derivatives (e.g., ) demonstrate preliminary cytotoxicity in cancer cell lines, likely due to enhanced membrane penetration.

Biological Activity

2-(Naphthalen-1-yl)-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that incorporates a naphthalene moiety and a thiadiazole derivative, known for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties based on diverse research findings.

Chemical Structure

The molecular structure of the compound can be summarized as follows:

Property Details
Molecular Formula C19H18F3N3OS
Molecular Weight 393.42 g/mol
IUPAC Name This compound

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains:

  • E. coli and S. aureus : Showed effective inhibition at concentrations around 100 µg/mL.
  • P. aeruginosa : No significant activity was observed at concentrations up to 300 µg/mL.

A study highlighted that compounds with electron-withdrawing groups like trifluoromethyl enhance antibacterial activity, suggesting a structure-activity relationship (SAR) that favors such substitutions .

Anticancer Activity

The anticancer potential of this compound has been explored in various cell lines:

Cell Line GI50 Value (µM) Activity
A549 (Lung cancer)-6.49Significant cytotoxicity
HCC-2998 (Colon)-5.31Moderate cytotoxicity
PC3 (Prostate)-5.48Notable cytotoxicity

These values indicate strong cytotoxic effects against human tumor cells, particularly in lung and prostate cancer models . The presence of the thiadiazole moiety is believed to play a critical role in the compound's mechanism of action by inducing apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of thiadiazole derivatives:

  • Antibacterial Study : A series of thiadiazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the para position of the phenyl ring significantly enhanced antibacterial activity .
  • Cytotoxicity Assay : In vitro assays showed that compounds with electron-withdrawing groups exhibited higher cytotoxic effects on cancer cell lines compared to those with electron-donating groups .
  • Structure-Activity Relationship (SAR) : The SAR analysis revealed that substituents on the thiadiazole ring significantly influence biological activity, emphasizing the importance of molecular modifications in drug design .

Q & A

Q. What synthetic strategies are employed for preparing this compound, and how can reaction conditions be optimized?

The compound is synthesized via 1,3-dipolar cycloaddition between azides and alkynes (click chemistry) in a solvent system of tert-butanol/water (3:1) with Cu(OAc)₂ as a catalyst. Key steps include:

  • Reaction monitoring : TLC with hexane:ethyl acetate (8:2) to track progress .
  • Workup : Quenching with ice, ethyl acetate extraction, brine washing, and recrystallization (ethanol) to improve purity .
  • Optimization : Adjusting reaction time (6–8 hours), solvent ratios, and catalyst loading (10 mol% Cu) to enhance yield.

Q. Which spectroscopic techniques are critical for structural validation?

  • IR spectroscopy : Confirms functional groups (e.g., C=O at ~1670 cm⁻¹, C–N at ~1300 cm⁻¹) .
  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., aromatic signals at δ 7.2–8.4 ppm, triazole protons at δ 8.3–8.4 ppm) and carbon connectivity .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for analogs: 404.1359 vs. observed 404.1348) .

Q. How do substituents (naphthalene, trifluoromethyl) influence physicochemical properties?

  • The naphthalene group enhances hydrophobicity and π-π stacking, while the trifluoromethyl group improves metabolic stability and electronegativity. Computational studies (e.g., DFT) can quantify electronic effects on reactivity .

Advanced Research Questions

Q. How can computational modeling guide derivative design or mechanistic studies?

  • Reaction path searches : Quantum chemical calculations (e.g., using ICReDD’s methods) predict transition states and intermediates, reducing trial-and-error experimentation .
  • DFT calculations : Analyze electronic properties (e.g., HOMO/LUMO energies) to rationalize regioselectivity in cycloaddition reactions .

Q. How to resolve contradictions in spectroscopic data during analog synthesis?

  • Cross-validation : Combine NMR with X-ray crystallography (e.g., as in ) to resolve ambiguities in proton assignments or confirm stereochemistry .
  • Dynamic NMR : Detect conformational flexibility causing split signals (e.g., hindered rotation in trifluoromethyl groups) .

Q. What strategies improve scalability while maintaining purity in large-scale synthesis?

  • Process control : Implement continuous flow reactors to manage exothermic steps (e.g., cycloaddition) and optimize mixing .
  • Membrane separation : Purify intermediates via nanofiltration to remove Cu catalysts and byproducts .

Q. How to evaluate the biological relevance of the 1,3,4-thiadiazole core?

  • Structure-activity relationship (SAR) : Synthesize analogs with modified thiadiazole substituents and test for antimicrobial/antioxidant activity (e.g., via microbroth dilution assays) .
  • Docking studies : Simulate interactions with target enzymes (e.g., bacterial dihydrofolate reductase) to prioritize derivatives .

Methodological Notes

  • Contradictions in evidence : Variations in NMR chemical shifts (e.g., trifluoromethyl effects) may arise from solvent polarity or crystallinity. Replicate conditions from peer-reviewed protocols (e.g., ) .
  • Data validation : Always correlate HRMS, elemental analysis, and spectroscopic data to confirm compound identity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.